2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 'Diclofenac' and is widely used as a nonsteroidal anti-inflammatory drug (NSAID). Diclofenac is used to treat pain, inflammation, and fever, and it works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain in the body. In
Mechanism of Action
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain in the body. Specifically, diclofenac inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, diclofenac reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, diclofenac has been shown to have effects on bone healing and regeneration.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying inflammation and pain. Additionally, diclofenac is readily available and relatively inexpensive. However, there are also limitations to using diclofenac in lab experiments. For example, it has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on diclofenac. One area of interest is the potential use of diclofenac in cancer treatment. Further research is needed to determine the optimal dose and treatment regimen for using diclofenac in cancer patients. Additionally, there is interest in studying the effects of diclofenac on bone healing and regeneration, as well as its potential use in treating osteoporosis. Finally, there is ongoing research into the development of new 2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamides with improved safety profiles and fewer side effects than diclofenac.
Synthesis Methods
2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide is synthesized by reacting 2-chlorophenol with 4-methylphenylacetic acid in the presence of thionyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with ammonia to form the final product, this compound.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Diclofenac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, diclofenac has been studied for its effects on bone healing and regeneration.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYLHANNYXMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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